molecular formula C15H15N3O3 B12023230 N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-4-methylbenzamide CAS No. 468073-59-8

N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-4-methylbenzamide

Cat. No.: B12023230
CAS No.: 468073-59-8
M. Wt: 285.30 g/mol
InChI Key: ULACVUKTHCASRS-RQZCQDPDSA-N
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Description

N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-4-methylbenzamide is a compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-4-methylbenzamide typically involves the condensation reaction between furan-2-carbaldehyde and 2-hydrazinyl-2-oxoethyl-4-methylbenzamide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as distillation, crystallization, and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.

Mechanism of Action

The mechanism of action of N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-4-methylbenzamide involves its interaction with biological molecules such as proteins and enzymes. The compound can form complexes with metal ions, which can then interact with various biomolecules. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-4-methylbenzamide is unique due to its specific structure, which allows it to form stable complexes with metal ions and exhibit significant biological activity. Its methyl group also contributes to its distinct chemical properties and reactivity compared to similar compounds .

Properties

CAS No.

468073-59-8

Molecular Formula

C15H15N3O3

Molecular Weight

285.30 g/mol

IUPAC Name

N-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoethyl]-4-methylbenzamide

InChI

InChI=1S/C15H15N3O3/c1-11-4-6-12(7-5-11)15(20)16-10-14(19)18-17-9-13-3-2-8-21-13/h2-9H,10H2,1H3,(H,16,20)(H,18,19)/b17-9+

InChI Key

ULACVUKTHCASRS-RQZCQDPDSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=CO2

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=CO2

Origin of Product

United States

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